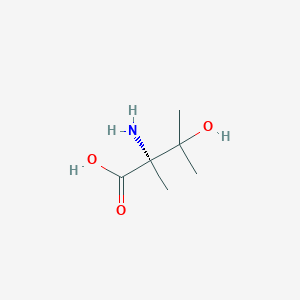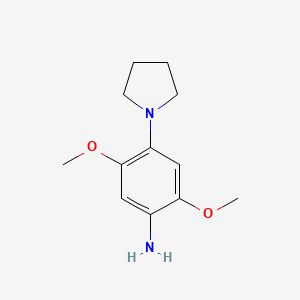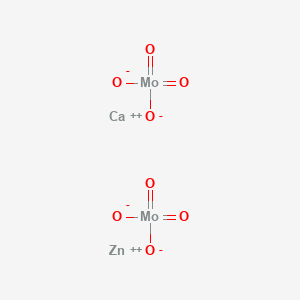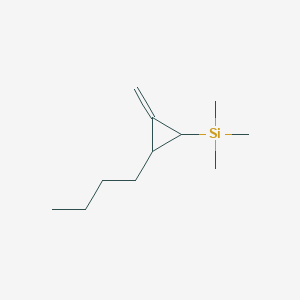
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane is a heterocyclic organic compound with the molecular formula C11H22Si. This compound is characterized by the presence of a cyclopropane ring substituted with a butyl group, a methylidene group, and a trimethylsilyl group. It is primarily used in experimental and research settings .
Preparation Methods
The synthesis of 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-butyl-2-methylidene-cyclopropane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is conducted at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods:
Chemical Reactions Analysis
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., TBAF). Reactions are usually conducted under controlled temperatures and inert atmospheres.
Major Products: Major products include ketones, carboxylic acids, and substituted cyclopropanes.
Scientific Research Applications
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane can be compared with other similar compounds:
Similar Compounds: Examples include 1-butyl-2-methylidene-cyclopropane and 1-butyl-3-(trimethylsilyl)cyclopropane.
Properties
CAS No. |
78638-80-9 |
|---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
(2-butyl-3-methylidenecyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-6-7-8-10-9(2)11(10)12(3,4)5/h10-11H,2,6-8H2,1,3-5H3 |
InChI Key |
ATCIUTGPVAGJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(C1=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B13804956.png)
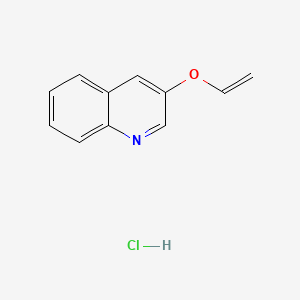
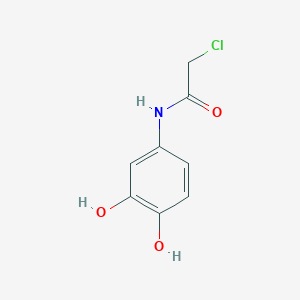
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
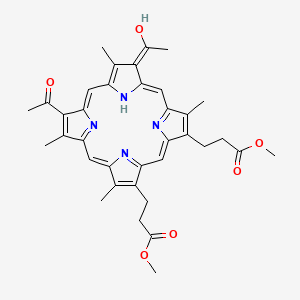

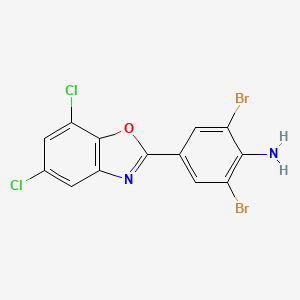
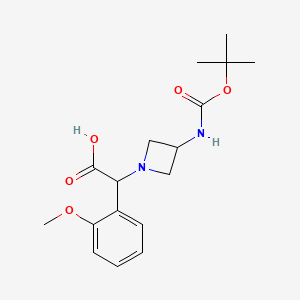
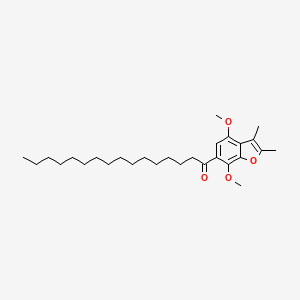
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)
